Methyl 3-(benzylsulfanyl)-5-bromobenzoate
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Overview
Description
Methyl 3-(benzylsulfanyl)-5-bromobenzoate is an organic compound that belongs to the class of benzoates It features a benzylsulfanyl group and a bromine atom attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylsulfanyl)-5-bromobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-5-hydroxybenzoic acid.
Esterification: The carboxylic acid group of 3-bromo-5-hydroxybenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-bromo-5-hydroxybenzoate.
Thioether Formation: The hydroxyl group is then substituted with a benzylsulfanyl group using benzyl mercaptan in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzylsulfanyl)-5-bromobenzoate can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to a thiol.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Hydrolysis: 3-(benzylsulfanyl)-5-bromobenzoic acid.
Scientific Research Applications
Methyl 3-(benzylsulfanyl)-5-bromobenzoate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein interactions.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(benzylsulfanyl)-5-bromobenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The benzylsulfanyl group can form strong interactions with protein targets, while the ester and bromine groups can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methylsulfanyl)-5-bromobenzoate
- Methyl 3-(benzylsulfanyl)-4-bromobenzoate
- Methyl 3-(benzylsulfanyl)-5-chlorobenzoate
Uniqueness
Methyl 3-(benzylsulfanyl)-5-bromobenzoate is unique due to the specific positioning of the benzylsulfanyl and bromine groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 3-benzylsulfanyl-5-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2S/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYQVBSVJIZVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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